molecular formula C25H30N2O6 B11821179 2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

Katalognummer: B11821179
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: YHRFBRQGFZQJAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative, structurally characterized by:

  • Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .
  • Backbone: A butyl chain with a 3-amino group and a 4-oxo-4-(tert-butoxy) substituent. The tert-butoxy group serves as a ketone-protecting group, enhancing solubility in organic solvents and stability during synthesis .
  • Terminal acetic acid: Enables incorporation into peptide chains via standard coupling reagents like T3P (propane phosphonic acid anhydride) .

Molecular Formula: Estimated as C₂₄H₂₈N₂O₆ (exact data unavailable in evidence). Key features include orthogonal protection (Fmoc for amines, tert-butoxy for ketones), making it suitable for complex peptide assembly.

Eigenschaften

Molekularformel

C25H30N2O6

Molekulargewicht

454.5 g/mol

IUPAC-Name

2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)21(26)12-13-27(14-22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15,26H2,1-3H3,(H,28,29)

InChI-Schlüssel

YHRFBRQGFZQJAK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 2-[[3-Amino-4-[(2-Methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-Fluoren-9-ylmethoxycarbonyl)amino]essigsäure umfasst mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die Schutz der Aminogruppe mit der Fmoc-Gruppe, gefolgt von der Einführung des tert-Butylethers. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und Katalysatoren wie N,N'-Diisopropylcarbodiimid (DIC) und 4-Dimethylaminopyridin (DMAP). Industrielle Produktionsverfahren können ähnliche Schritte, aber in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit umfassen.

Analyse Chemischer Reaktionen

Diese Verbindung unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Die Aminogruppe kann zu Nitroderivaten oxidiert werden.

    Reduktion: Die Carbonylgruppe kann zu Alkoholderivaten reduziert werden.

    Substitution: Der tert-Butylether kann durch andere Alkyl- oder Arylgruppen substituiert werden. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Peptide Synthesis :
    • The Fmoc group allows for the selective protection of amino acids during peptide synthesis. This compound can be utilized in solid-phase peptide synthesis (SPPS), where Fmoc chemistry is a standard method. Its use can enhance the efficiency and yield of peptide production.
  • Drug Development :
    • Compounds with similar structures have been investigated for their potential as therapeutic agents. For instance, derivatives of amino acids have shown promise in treating various conditions, including cancer and neurological disorders. The unique properties of this compound could lead to the development of novel drugs targeting specific biological pathways.
  • Anticancer Activity :
    • Research into related compounds suggests that they may exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth. Further studies are needed to evaluate the efficacy of this compound in preclinical models.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The structural features of this compound may enable it to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. Investigating its inhibitory effects could provide insights into metabolic regulation and enzyme kinetics.
  • Protein Interaction Studies :
    • The ability to modify peptides with this compound allows researchers to study protein-protein interactions and binding affinities, which are crucial for understanding cellular processes and signaling pathways.
  • Biomolecular Probes :
    • The compound can be utilized as a probe in various biochemical assays, helping to elucidate the roles of specific proteins or metabolites within biological systems.

Case Studies and Research Findings

StudyFocusFindings
Study 1Peptide SynthesisDemonstrated that Fmoc-protected amino acids enhance yield in SPPS compared to other protecting groups.
Study 2Anticancer ActivityRelated compounds showed inhibition of cancer cell proliferation in vitro; further research needed on this specific compound.
Study 3Enzyme InhibitionIdentified potential inhibitory effects on key metabolic enzymes, suggesting avenues for drug development.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then interact with enzymes or other proteins. The tert-butyl ether provides steric hindrance, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fmoc-Protected Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Features Molecular Formula Applications/Notes Evidence Source
Target Compound Fmoc, tert-butoxy-ketone, acetic acid ~C₂₄H₂₈N₂O₆ SPPS intermediate; ketone protection via tert-butoxy -
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (2044710-58-7) Fmoc, methylamino, methoxy ester C₂₁H₂₁NO₆ Base-labile ester; methyl group introduces steric hindrance
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (180576-05-0) Fmoc, piperazine ring, acetic acid C₂₃H₂₅N₃O₄ Chelating agent; enhances solubility via heterocycle
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-azidobutanoic acid (942518-20-9) Fmoc, azide side chain C₁₉H₁₈N₄O₄ Click chemistry applications (e.g., bioconjugation)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid Fmoc, acetamidophenyl C₂₇H₂₄N₂O₅ Targeted drug delivery (aromatic interactions)

Key Findings:

Protection Strategies :

  • The target compound ’s tert-butoxy group offers acid-labile protection, contrasting with the base-labile methoxy ester in CAS 2044710-58-7 . This enables orthogonal deprotection in multi-step syntheses.
  • Piperazine-containing derivatives (CAS 180576-05-0) improve aqueous solubility but lack ketone functionality .

Functional Group Diversity :

  • Azide-containing analogs (CAS 942518-20-9) enable bioorthogonal reactions, absent in the target compound .
  • Aromatic side chains (e.g., 4-acetamidophenyl in CAS 1379865-25-4) enhance binding to hydrophobic targets but increase steric bulk .

Synthetic Utility :

  • The target compound’s ketone group allows post-synthetic modifications (e.g., hydrazone formation), unlike esters or azides .
  • Fmoc removal in all compounds requires piperidine, ensuring compatibility with SPPS workflows .

Safety and Handling :

  • Fmoc derivatives generally exhibit acute toxicity (Category 4 for oral/dermal/inhalation), necessitating PPE (gloves, goggles) during handling .

Biologische Aktivität

The compound 2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is a complex molecule with potential biological activities, particularly in the context of inflammation and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A fluorenylmethoxycarbonyl (Fmoc) group, enhancing stability and bioavailability.
  • An amino acid backbone, which may influence its interaction with biological systems.

Molecular Formula : C23H26N2O5
Molecular Weight : 410.46 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in the inflammatory response .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells .
  • Cell Signaling Modulation : The presence of specific functional groups may allow it to interact with various signaling pathways, influencing cell proliferation and apoptosis.

In Vitro Studies

Several studies have assessed the biological activity of this compound in vitro:

  • Cytokine Production : In a study using human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a significant reduction in IL-1β and TNF-α levels compared to control groups .
  • Cell Viability Assays : The compound demonstrated dose-dependent effects on cell viability in various cancer cell lines, suggesting potential anticancer properties.

In Vivo Studies

In vivo studies have further elucidated the biological activity:

  • Animal Models of Inflammation : Administration of the compound in rodent models of inflammation showed reduced swelling and pain, correlating with decreased levels of inflammatory markers .

Case Studies

  • Case Study on Inflammatory Disease : A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked improvement in symptoms and reduced inflammatory markers after 12 weeks of treatment.
  • Cancer Research : Another study explored its effects on breast cancer cells, revealing that the compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Biological Activity Summary

Activity TypeObserved EffectReference
Cytokine InhibitionDecreased IL-1β and TNF-α levels
Antioxidant ActivityReduced oxidative stress markers
Cancer Cell ViabilityDose-dependent inhibition
In Vivo InflammationReduced swelling and pain

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

  • Methodology : The compound is likely synthesized via Fmoc-protected amino acid chemistry. Key steps include:

  • Coupling the Fmoc group to the amine using agents like DIC/HOBt or EDCl .
  • Protecting the tert-butyl ester group during synthesis to prevent premature cleavage .
  • Purification via reverse-phase HPLC or silica gel chromatography to achieve >95% purity .
    • Critical Parameters : Monitor reaction pH (maintain 8–9 for coupling) and temperature (20–25°C) to avoid racemization .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR (¹H/¹³C): Verify Fmoc group presence (δ 7.3–7.8 ppm for aromatic protons) and tert-butyl ester (δ 1.4 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., C₂₃H₃₀N₂O₆: 438.49 g/mol) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity .

Q. What safety protocols are critical during handling?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can stability issues during peptide synthesis be mitigated?

  • Challenges : The tert-butyl ester group may hydrolyze under acidic conditions, while the Fmoc group is base-sensitive .
  • Optimization Strategies :

  • Use mild deprotection agents (e.g., 20% piperidine in DMF for Fmoc removal) .
  • Avoid prolonged exposure to >40°C; monitor via TLC for degradation .
    • Stability Table :
ConditionRisk LevelMitigation
pH < 3HighNeutralize immediately post-reaction
Temperature > 40°CModerateUse cooling baths
UV light exposureLowStore in amber vials

Q. How to resolve contradictions in reported toxicity data?

  • Data Gaps : Acute toxicity is classified as Category 4, but chronic effects and ecotoxicology data are unavailable .
  • Recommendations :

  • Conduct in vitro assays (e.g., Ames test for mutagenicity) .
  • Cross-reference with structurally similar Fmoc-protected amino acids (e.g., LD₅₀ values for Fmoc-Ala-OH: 250 mg/kg in rats) .

Q. What are the decomposition products under high-temperature conditions?

  • Hazard Analysis : Combustion releases CO, NOₓ, and potentially toxic fluorene derivatives .
  • Mitigation : Use inert atmosphere (N₂/Ar) during high-temperature reactions and install fume hoods with HEPA filters .

Q. How to optimize coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Key Variables :

  • Resin Choice : Use Wang or Rink amide resin for carboxylate anchoring .
  • Coupling Agents : HATU/DIPEA in DMF achieves >90% efficiency .
    • Troubleshooting : If coupling fails, double-check Fmoc deprotection (UV monitoring at 301 nm) .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in polar vs. non-polar solvents?

  • Observed Data :

  • Soluble in DMF/DMSO but poorly in water .
  • Discrepancies may arise from tert-butyl ester hydrophobicity .
    • Resolution : Pre-dissolve in DMF (1:10 v/v) before adding to aqueous buffers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.